2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine
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Overview
Description
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with methyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-3-methyl-4,6-diphenylpyridine.
Reduction: Formation of 2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpiperidine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but has different substituents and functional groups.
Uniqueness
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine is unique due to its combination of a pyridine ring with methoxy, methyl, and phenyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
89009-09-6 |
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Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C25H21NO/c1-18-23(19-9-5-3-6-10-19)17-24(20-11-7-4-8-12-20)26-25(18)21-13-15-22(27-2)16-14-21/h3-17H,1-2H3 |
InChI Key |
QOKFXVOMKUQWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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